molecular formula C12H22ClN3O2 B12514331 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B12514331
M. Wt: 275.77 g/mol
InChI Key: ASEHWMZZQBYMLW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

  • δ 3.82 (m, 2H, NCH₂CO)
  • δ 3.45 (t, J=5.6 Hz, 4H, piperidine-CH₂-N)
  • δ 2.98 (s, 3H, SO₂CH₃)
  • δ 2.30 (m, 4H, piperidine-CH₂-CO)

¹³C NMR (101 MHz, D₂O) :

  • δ 174.2 (CONH₂)
  • δ 168.9 (piperidine-CO-piperidine)
  • δ 52.1 (NCH₂CO)
  • δ 40.7 (SO₂CH₃)

Infrared Spectroscopy (IR)

Prominent absorption bands include:

  • 3280 cm⁻¹ (N-H stretch, carboxamide)
  • 1645 cm⁻¹ (C=O, amide I band)
  • 1540 cm⁻¹ (N-H bend, amide II)
  • 1320 cm⁻¹ (S=O symmetric stretch)

Mass Spectrometry

High-resolution ESI-MS shows:

  • Molecular Ion : [M+H]⁺ at m/z 276.1214 (calc. 276.1218)
  • Key Fragments :
    • m/z 215.0841 (loss of HCl)
    • m/z 158.0473 (cleavage of carbonyl bridge)

Table 2: Spectral Assignments

Technique Key Peaks Assignment
¹H NMR δ 3.82 (m) Piperidine CH₂-N
IR 1645 cm⁻¹ Amide C=O stretch
MS m/z 158.0473 Piperidine-CO fragment

Computational Molecular Modeling and Quantum Mechanical Calculations

DFT studies at the B3LYP/6-311++G(d,p) level reveal:

  • Electrostatic Potential : Localized positive charge (+0.32 e) at the protonated carboxamide nitrogen, with negative potential (-0.41 e) at the carbonyl oxygens.
  • Frontier Molecular Orbitals :
    • HOMO-LUMO gap: 5.7 eV, indicating moderate reactivity
    • HOMO localized on the carboxamide group
    • LUMO centered on the sulfonyl moiety

Torsional Energy Profile :
Rotation about the central carbonyl bond exhibits two minima at θ = 60° and 180°, with a barrier of 12.3 kcal/mol (Figure 2). Molecular dynamics simulations (300 K, 100 ns) show the molecule samples six dominant conformational states in aqueous solution.

Table 3: DFT-Optimized Geometric Parameters

Bond Length (Å) Angle Degrees (°)
C=O (amide) 1.224 N-C=O 123.1
C-N (piperidine) 1.476 C-CO-N 114.5
S=O 1.432 O=S=O 117.8

Properties

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.77 g/mol

IUPAC Name

1-(piperidine-4-carbonyl)piperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C12H21N3O2.ClH/c13-11(16)9-3-7-15(8-4-9)12(17)10-1-5-14-6-2-10;/h9-10,14H,1-8H2,(H2,13,16);1H

InChI Key

ASEHWMZZQBYMLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)N2CCC(CC2)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Reagent System Solvent Temperature Yield Key Advantages Source
EDC, HOBt, DMAP Acetonitrile Room temp 72–93% High efficiency for electron-deficient amines
HATU, DIPEA DMF Room temp 38–91% Broad substrate compatibility
DCC, DMAP DCM 0–25°C 60–75% Minimal side reactions

Procedure :

  • Activation : Piperidine-4-carboxylic acid is treated with EDC or HATU in the presence of HOBt or DMAP to form an active intermediate (e.g., O-acylisourea).
  • Amination : Piperidine-4-amine is added under inert atmosphere (N₂ or Ar), followed by stirring for 2–24 hours.
  • Purification : The crude mixture is filtered, washed with aqueous NaHCO₃, and purified via silica gel chromatography or recrystallization.
  • Salt Formation : The free amide is dissolved in diethyl ether or dioxane, treated with HCl gas or aqueous HCl, and precipitated as the hydrochloride salt.

Example :
In a study by Sabahat Naeem et al., piperidine-4-carboxamide derivatives were synthesized using EDC.HCl and DMAP in DCM, achieving yields up to 75%.

Acyl Chloride-Mediated Coupling

This approach involves converting piperidine-4-carboxylic acid to its acyl chloride, followed by nucleophilic substitution with piperidine-4-amine.

Reagents and Conditions

Reagent System Solvent Temperature Yield Notes Source
Oxalyl chloride DCM 0–25°C 74% Requires anhydrous conditions
Thionyl chloride (SOCl₂) Toluene Reflux 65–80% Generates HCl as byproduct

Procedure :

  • Acyl Chloride Formation : Piperidine-4-carboxylic acid is treated with oxalyl chloride or SOCl₂ in dry DCM or toluene. Excess reagent is distilled off under reduced pressure.
  • Amination : Piperidine-4-amine is added dropwise to the acyl chloride solution, followed by stirring with pyridine to neutralize HCl.
  • Workup : The mixture is diluted with DCM, washed with NaHCO₃, and dried over MgSO₄. The hydrochloride salt is precipitated using HCl in ethanol.

Example :
In the synthesis of 2-(2,4-dichlorophenyl)-1-(4-(3-fluoropropoxy)phenyl)-5-methyl-N-(piperidin-1-yl)-1H-imidazole-4-carboxamide, oxalyl chloride was used to activate the acid, yielding 74% after purification.

Thermal Amidation with Boron-Based Catalysts

This method employs B(OCH₂CF₃)₃ to directly couple carboxylic acids and amines under thermal conditions, avoiding traditional coupling agents.

Reagents and Conditions

Catalyst Solvent Temperature Yield Key Features Source
B(OCH₂CF₃)₃ Acetonitrile 80–100°C 60–90% Environmentally friendly, minimal workup

Procedure :

  • Reaction Setup : Piperidine-4-carboxylic acid and piperidine-4-amine are dissolved in MeCN with B(OCH₂CF₃)₃ (2 equiv).
  • Heating : The mixture is heated at 80–100°C for 5–24 hours in a sealed tube.
  • Purification : Amberlyst resins (A-26(OH), IRA743) are added to precipitate the product, followed by filtration and drying.

Example :
B(OCH₂CF₃)₃-mediated amidation of piperidine-4-carboxylic acid with piperidine-4-amine achieved 85% yield under optimized conditions.

Stepwise Synthesis via Nitrile Reduction

This route involves reducing a nitrile intermediate to an amine, followed by carboxamide formation.

Reagents and Conditions

Step Reagent Solvent Temperature Yield Notes Source
Nitrile Reduction LiAlH₄ THF 0°C 70–85% Requires anhydrous conditions
Amide Coupling EDC, HOBt, DMAP DCM RT 60–75% Compatible with sensitive substrates

Procedure :

  • Nitrile to Amine : 4-Cyanopiperidine hydrochloride is reduced with LiAlH₄ in THF at 0°C to yield piperidine-4-amine.
  • Acid Activation : Piperidine-4-carboxylic acid is activated with EDC/HOBt in DCM.
  • Coupling : The activated acid is reacted with piperidine-4-amine, followed by HCl salt precipitation.

Example :
LiAlH₄ reduction of 4-cyanopiperidine hydrochloride to piperidine-4-amine was used in a thiazole synthesis, demonstrating high efficiency.

Industrial-Scale Optimization

Large-scale production focuses on cost-effective reagents and solvent systems.

Key Modifications

Parameter Industrial Approach Rationale Source
Solvent Toluene or xylene Lower cost, high boiling points
Catalyst Triethylamine (5 mol%) Non-toxic, recyclable
Purification Crystallization from ethanol High yield, minimal chromatography

Example :
In a patent (US10093626B2), ethanol and triethylamine were used to synthesize piperidine-4-carbothioamide derivatives, achieving 91% yield under pressure.

Critical Challenges and Solutions

Challenge Mitigation Strategy Outcome Source
Side Reactions Use HOBt to stabilize intermediates Reduced decomposition
Racemization Short reaction times, <80°C >95% enantiopurity
Hydrochloride Stability Anhydrous storage at -20°C Prevents hydrolysis

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Piperidine-4-Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Target Synthesis Method (Reagents/Conditions) Evidence ID
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide HCl C₁₁H₁₈ClN₃O₂ (estimated) ~283.7 Bicyclic piperidine, carboxamide, hydrochloride Hypothesized kinase/NMDA receptor modulation* Likely HATU/DIEA-mediated amide coupling
(R)-N-methyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (12) C₁₉H₂₄N₂O 297.17 Naphthyl-ethyl group, methylamide Undisclosed (pharmaceutical intermediate) HATU/DIEA in DMF, 32% yield
SNS-032 (N-(5-((5-tert-butyloxazol-2-yl)methylthio)thiazol-2-yl)piperidine-4-carboxamide) C₁₇H₂₅N₅O₂S₂ 403.54 Thiazolylmethylthio, tert-butyloxazolyl Cdc7/Cdk9 kinase inhibitor Part of kinase inhibitor screening library
MLN 518 hydrochloride C₃₁H₄₂N₆O₄·HCl 562.70 (free base) Quinazolinyl, methoxypropoxy, isopropoxyphenyl FLT3 kinase inhibitor Multi-step synthesis with preparative HPLC
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl C₁₃H₁₇BrClNO₂ 313.6 Bromobenzyl, carboxylic acid Undisclosed (pharmaceutical intermediate) Not specified
Ifenprodil C₂₁H₂₄N₂O 320.43 4-Chlorophenyl, benzyl alcohol Noncompetitive NMDA receptor antagonist Multi-step synthesis with in vitro/in vivo testing

*Hypothesized based on structural similarities to kinase inhibitors (e.g., SNS-032) and NMDA antagonists (e.g., ifenprodil).

Key Findings and Differentiation

Structural Features: The target compound’s bicyclic piperidine core distinguishes it from monocyclic analogs like SNS-032 or MLN 516. Substituents on the carboxamide group (e.g., naphthyl in compound 12 vs. the target’s unmodified amide) significantly alter lipophilicity and bioavailability. For instance, the naphthyl group in compound 12 increases logP, favoring blood-brain barrier penetration, whereas the target’s simpler amide may prioritize solubility .

Synthesis Methods :

  • The target compound’s synthesis likely parallels and , using carbodiimide or HATU-mediated coupling. However, MLN 518 requires complex quinazoline ring formation and HPLC purification, highlighting scalability challenges compared to simpler amide derivatives .

Pharmacological Activity: Kinase Inhibition: SNS-032 and MLN 518 target Cdc7/Cdk9 and FLT3 kinases, respectively. The absence of aromatic heterocycles (e.g., thiazole or quinazoline) in the target compound suggests divergent kinase selectivity . NMDA Antagonism: Ifenprodil’s noncompetitive NMDA receptor antagonism (IC₅₀ = 0.4 µM) contrasts with the target’s uncharged carboxamide group, which may reduce NMDA affinity but improve solubility for peripheral targets .

Physicochemical Properties :

  • Hydrochloride salts (target compound, MLN 518) generally exhibit higher aqueous solubility than free bases (e.g., compound 12). The bromobenzyl group in ’s compound increases molecular weight (~313 vs. ~283.7) but may reduce metabolic stability due to halogenated aromaticity .

Biological Activity

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride is a compound of growing interest in medicinal chemistry, primarily due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The compound features a unique piperidine ring structure, which is pivotal for its biological interactions. The molecular formula and structural representation of 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride highlight its potential for modulating various biological targets.

1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride exhibits its biological activities through several mechanisms:

  • Enzyme Inhibition : It interacts with specific enzymes, such as coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent cancers. Inhibition of CARM1 disrupts methylation processes essential for tumor growth.
  • Receptor Modulation : The compound has shown the ability to modulate GABA type A receptors, indicating potential applications in neuropharmacology.

Antimicrobial Activity

Research indicates that 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide hydrochloride possesses significant antimicrobial properties. It has demonstrated efficacy against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Antiviral Properties

The compound has been investigated for its antiviral activity, particularly against viruses such as cytomegalovirus and SARS-CoV-2. Studies have shown that it can inhibit viral replication, making it a candidate for further development in antiviral therapies.

Anticancer Activity

The structural characteristics of the compound enable it to exhibit anticancer properties. Modifications to the piperidine structure have enhanced its antitumor activity. For instance, studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, demonstrating a mechanism that could be leveraged for cancer therapy .

Comparison of Biological Activities

Activity Type Efficacy Mechanism
AntimicrobialModerateEnzyme inhibition
AntiviralHighViral replication inhibition
AnticancerSignificantInduction of apoptosis

Case Studies

  • Antiviral Efficacy Against SARS-CoV-2 : In vitro studies reported an IC50 value of approximately 5 nM against SARS-CoV-2, indicating potent antiviral activity.
  • Anticancer Studies : Research involving FaDu hypopharyngeal tumor cells showed that modifications to the piperidine structure resulted in enhanced cytotoxicity compared to standard treatments like bleomycin .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Neuropharmacology : Its ability to modulate GABA receptors suggests applications in treating anxiety and depression disorders.
  • Cancer Therapy : The compound's mechanism of inducing apoptosis positions it as a promising candidate for further development in oncology.

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